![molecular formula C10H9NO5 B12861322 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method is the reaction between 2-aminophenol and thiourea at elevated temperatures, followed by further reactions with methyl chloroacetate in methanol under reflux conditions . Another approach involves the use of β-hydroxy amides, which are cyclized to oxazolines using reagents like Deoxo-Fluor® and then oxidized to oxazoles using manganese dioxide .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways. Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, are used to enhance the efficiency and yield of the reactions . The choice of catalyst and reaction conditions can significantly impact the overall production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form oxazoles, and it can also participate in cycloaddition reactions due to the presence of electron-donating substituents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Deoxo-Fluor®, manganese dioxide, and various catalytic systems. The conditions for these reactions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various oxazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The compound is also used in industrial applications, such as the development of new materials and catalysts .
Mécanisme D'action
The exact mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole is not well-documented. like other benzoxazole derivatives, it is likely to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole include other benzoxazole derivatives, such as benzoxazole-2-thiol and various oxazole-based molecules . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological properties. The presence of the carboxy(hydroxy)methyl and methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H9NO5 |
|---|---|
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
2-hydroxy-2-(5-methoxy-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-15-5-2-3-7-6(4-5)11-9(16-7)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14) |
Clé InChI |
NKNWKDVYESHOHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(=N2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
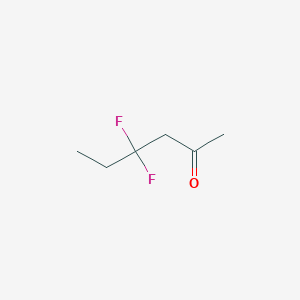
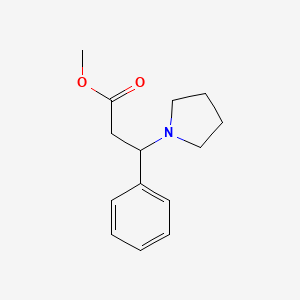


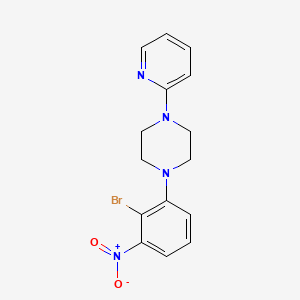
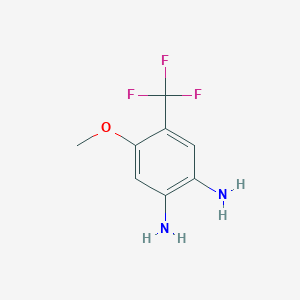
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
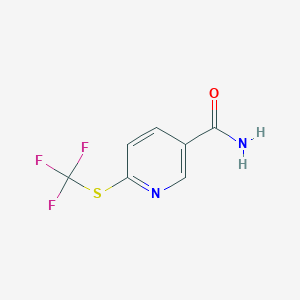
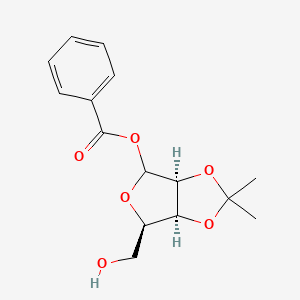

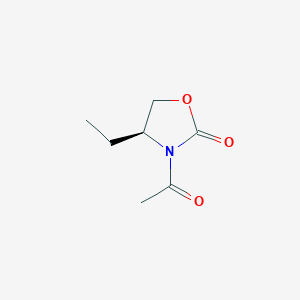
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
